N-(prop-2-en-1-yl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide
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Overview
Description
N-ALLYL-5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURAMIDE is a synthetic organic compound characterized by the presence of an allyl group, a tetrafluorophenoxy moiety, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ALLYL-5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURAMIDE typically involves the following steps:
Formation of the Tetrafluorophenoxy Intermediate: This step involves the reaction of a suitable phenol derivative with a fluorinating agent to introduce the tetrafluorophenoxy group.
Furan Ring Formation: The furan ring is synthesized through a cyclization reaction involving a suitable precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-ALLYL-5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURAMIDE can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The compound can be reduced to form a saturated derivative.
Substitution: The tetrafluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Epoxides, aldehydes, or carboxylic acids.
Reduction: Saturated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-ALLYL-5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-ALLYL-5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURAMIDE involves its interaction with specific molecular targets. The tetrafluorophenoxy group can enhance binding affinity to certain enzymes or receptors, while the allyl group can participate in covalent bonding with target molecules. The furan ring may contribute to the overall stability and reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
N-ALLYL-5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURAMIDE: shares similarities with other fluorinated phenoxy compounds and furan derivatives.
N-ALLYL-5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURAMIDE: can be compared to compounds such as N-ALLYL-5-[(2,3,5,6-TRIFLUOROPHENOXY)METHYL]-2-FURAMIDE and N-ALLYL-5-[(2,3,5,6-PENTAFLUOROPHENOXY)METHYL]-2-FURAMIDE.
Uniqueness
The unique combination of an allyl group, a tetrafluorophenoxy moiety, and a furan ring in N-ALLYL-5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURAMIDE distinguishes it from other similar compounds. This unique structure imparts specific chemical and biological properties that can be leveraged in various applications.
Properties
Molecular Formula |
C15H11F4NO3 |
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Molecular Weight |
329.25 g/mol |
IUPAC Name |
N-prop-2-enyl-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C15H11F4NO3/c1-2-5-20-15(21)11-4-3-8(23-11)7-22-14-12(18)9(16)6-10(17)13(14)19/h2-4,6H,1,5,7H2,(H,20,21) |
InChI Key |
ZFIPZSHPFVUFEI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)C1=CC=C(O1)COC2=C(C(=CC(=C2F)F)F)F |
Origin of Product |
United States |
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